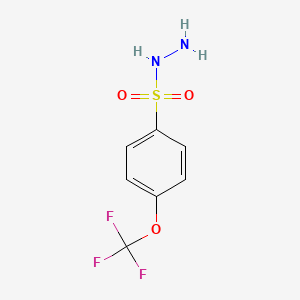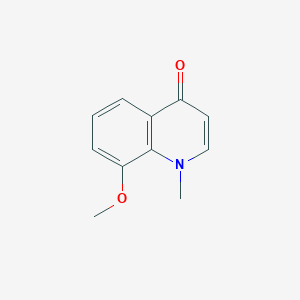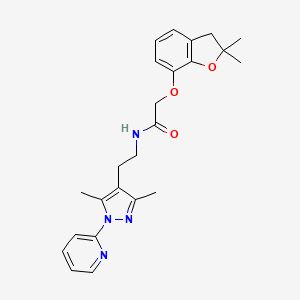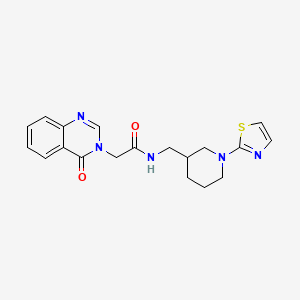
4-(Trifluoromethoxy)benzene-1-sulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the use of trifluoromethanesulfonic acid or its anhydride as a catalyst or reagent. For instance, trifluoromethanesulfonic acid catalyzes Friedel-Crafts alkylations, as demonstrated in the synthesis of phenylpropanoid natural products . Similarly, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride is used for the conversion of thioglycosides to glycosyl triflates . These methods could potentially be adapted for the synthesis of "4-(Trifluoromethoxy)benzene-1-sulfonohydrazide" by introducing the appropriate hydrazide functional group.
Molecular Structure Analysis
Quantum mechanical calculations, including Density Functional Theory (DFT), are commonly used to predict the molecular structure and vibrational frequencies of sulfonamide compounds . These techniques could be applied to "4-(Trifluorometh
Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Medicinal Chemistry
Research into heterocyclic compounds, particularly those bearing the triazine scaffold, highlights the significance of nitrogen-containing rings in medicinal chemistry. These compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties. The synthesis and evaluation of synthetic derivatives of triazine have led to potential pharmacological applications, suggesting that compounds like 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide could also be explored for similar biological activities Tarawanti Verma, Manish Sinha, N. Bansal, 2019.
Environmental Degradation of Polyfluoroalkyl Chemicals
The environmental fate and degradation of polyfluoroalkyl chemicals, including their microbial degradation, have been extensively studied. These investigations shed light on the transformation processes that result in the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) from precursor compounds. Such research could be pertinent to understanding the environmental impact and degradation pathways of 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide, given its fluorinated structure Jinxia Liu, Sandra Mejia Avendaño, 2013.
Supramolecular Chemistry Applications
The study of benzene-1,3,5-tricarboxamides (BTAs) illustrates the utility of benzene derivatives in supramolecular chemistry, particularly for self-assembly into nanometer-sized structures. This research highlights the potential for 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide to serve as a building block in nanotechnology and polymer processing, given the relevance of its benzene core and the possibility for modification through functional groups S. Cantekin, T. D. de Greef, A. Palmans, 2012.
Organic Synthesis and Catalysis
Trifluoromethanesulfonic acid (triflic acid) is extensively used in organic synthesis due to its high protonating power and low nucleophilicity. This research can inform potential applications of 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide in facilitating organic transformations, suggesting its use as a reagent or catalyst in creating new organic compounds through electrophilic aromatic substitution reactions and other synthesis pathways A. Kazakova, A. Vasilyev, 2017.
Environmental Monitoring and Perfluorinated Compounds
The removal of perfluorinated compounds during wastewater treatment presents challenges due to their persistence and bioaccumulative potential. Research into the occurrence, fate, and removal strategies for these compounds provides insight into managing environmental contamination. This knowledge base could be relevant for assessing the environmental impact of 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide and developing strategies for its mitigation or degradation in aquatic environments O. Arvaniti, A. Stasinakis, 2015.
Propiedades
IUPAC Name |
4-(trifluoromethoxy)benzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-5-1-3-6(4-2-5)16(13,14)12-11/h1-4,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYGHQWTQOLTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzene-1-sulfonohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methyl-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2517010.png)
![5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2517011.png)




![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2517021.png)

![3-Ethenylsulfonyl-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide](/img/structure/B2517024.png)

![{2-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B2517026.png)
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2517027.png)

![N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2517032.png)